Product packaging for 6-bromo-3-(trifluoromethyl)pyridin-2-amine(Cat. No.:CAS No. 1402664-66-7)

6-bromo-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6151380
CAS No.: 1402664-66-7
M. Wt: 241.01 g/mol
InChI Key: HNCNPITYRLTRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-(trifluoromethyl)pyridin-2-amine (CAS 1402664-66-7) is a valuable brominated pyridine derivative designed for research and development. Its molecular formula is C 6 H 4 BrF 3 N 2 with a molecular weight of 241.01 . The compound features a reactive bromo substituent and a stable, electron-withdrawing trifluoromethyl group on the pyridine ring, making it a versatile synthetic intermediate . The trifluoromethylpyridine (TFMP) motif is a key structural element in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to desirable biological activities, such as affecting compound metabolism, translocation, and biomolecular affinity . This makes this compound a crucial building block for synthesizing novel compounds for crop protection and pharmaceutical discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1402664-66-7

Molecular Formula

C6H4BrF3N2

Molecular Weight

241.01 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H4BrF3N2/c7-4-2-1-3(5(11)12-4)6(8,9)10/h1-2H,(H2,11,12)

InChI Key

HNCNPITYRLTRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)N)Br

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 3 Trifluoromethyl Pyridin 2 Amine and Its Analogs

Strategies for the Construction of the Pyridine (B92270) Core with Trifluoromethylation and Bromination

The assembly of the 6-bromo-3-(trifluoromethyl)pyridine core requires careful strategic planning to ensure the correct placement of the substituents on the pyridine ring. Methodologies often involve either the construction of the pyridine ring from acyclic precursors already bearing the desired functionalities or the sequential functionalization of a pre-existing pyridine ring.

Multi-Step Synthesis from Precursors

A common and versatile approach to constructing complex pyridines is through multi-step synthetic sequences starting from readily available precursors. One logical pathway to 6-bromo-3-(trifluoromethyl)pyridin-2-amine involves the initial synthesis of a trifluoromethylated pyridine, followed by halogenation and amination.

For instance, a plausible route could commence with a picoline derivative. The introduction of a trifluoromethyl group can be achieved through various methods, including the chlorination of a methyl group followed by a halogen exchange (Halex) reaction. A well-established industrial method involves the vapor-phase chlorination and fluorination of 3-picoline to produce intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.govjst.go.jp

Subsequent halogenation of the trifluoromethylated pyridine is a critical step. The bromination of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle. However, methods for the bromination of pyridines at high temperatures have been developed. google.com A more controlled approach involves the conversion of a precursor like a dihydroxypyridine to a dibromopyridine using reagents such as phosphorus oxybromide (POBr₃). google.com Alternatively, a dihalopyridine can be synthesized from a dichloropyridine precursor through a halogen exchange reaction. nih.gov

A hypothetical multi-step synthesis for a key precursor, 2,6-dibromo-3-(trifluoromethyl)pyridine, is outlined below. This intermediate would then be ready for selective amination.

StepReactantReagents and ConditionsProduct
13-Picoline1. Cl₂, hv (vapor phase) 2. HF, catalyst (vapor phase)3-(Trifluoromethyl)pyridine (B54556)
23-(Trifluoromethyl)pyridine1. Oxidation (e.g., with KMnO₄) 2. DecarboxylationPyridine-3-carboxylic acid
3Pyridine-3-carboxylic acidCurtius or Schmidt rearrangement3-Aminopyridine
43-Amino-x-(trifluoromethyl)pyridineSandmeyer reaction (NaNO₂, HBr)3-Bromo-x-(trifluoromethyl)pyridine
53-Bromo-x-(trifluoromethyl)pyridineDirected ortho-metalation followed by bromination2,x-Dibromo-3-(trifluoromethyl)pyridine

This table presents a conceptual multi-step synthesis. Specific positions for the trifluoromethyl group and subsequent bromination would depend on the precise synthetic route and directing group effects.

Regioselective Introduction of Bromo and Trifluoromethyl Groups

The precise control of substituent placement on the pyridine ring is paramount. The electronic properties of existing substituents heavily influence the regioselectivity of subsequent electrophilic or nucleophilic substitution reactions.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-position (C-5). Therefore, direct bromination of 3-(trifluoromethyl)pyridine would likely yield 3-bromo-5-(trifluoromethyl)pyridine. To achieve the desired 6-bromo-3-(trifluoromethyl) substitution pattern, a more nuanced strategy is required.

One effective method for achieving regioselectivity is through directed ortho-metalation (DoM). In this approach, a directing group on the pyridine ring complexes with an organolithium reagent, leading to deprotonation at an adjacent ortho-position. The resulting lithiated species can then be quenched with an electrophile, such as bromine, to install the bromo substituent at a specific location.

Another powerful strategy involves the construction of the substituted pyridine ring from acyclic precursors. For example, palladium-catalyzed cyclization reactions of α,β-unsaturated oxime ethers with alkenes can provide multisubstituted pyridines with complete regioselectivity. orgsyn.org Similarly, the cyclization of ketoxime acetates mediated by reagents like ammonium (B1175870) iodide and sodium dithionite (B78146) offers a route to trifluoromethylated pyridines. rsc.org

StrategyDescriptionKey ReagentsOutcome
Directed ortho-Metalation (DoM) A directing group (e.g., amide, methoxy) at C-2 or C-4 directs lithiation to the adjacent position, followed by quenching with an electrophile.n-BuLi, s-BuLi, LDA; Br₂Regioselective bromination.
Ring Construction from Acyclic Precursors Cyclocondensation reactions of appropriately substituted acyclic building blocks to form the desired pyridine ring.Varies (e.g., α,β-unsaturated ketones, enamines, malononitrile)High regiocontrol based on precursor structure.
Halogen Dance Reaction Isomerization of a halopyridine to a more stable isomer under basic conditions.KNH₂/NH₃Can be used to move a halogen to a different position.

Functional Group Interconversions on the Pyridine Scaffold

With the core pyridine structure established, the introduction of the amino group at the C-2 position is the final key transformation. This is typically achieved through amination of a suitable halo- or dihalopyridine precursor.

Amination Reactions

The introduction of an amino group onto an electron-deficient pyridine ring can be accomplished through several methods, with palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) being the most prominent.

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has become a workhorse in organic synthesis for the formation of C-N bonds. This methodology is highly versatile and tolerates a wide range of functional groups. For the synthesis of this compound, a likely precursor would be a 2,6-dihalopyridine, such as 2,6-dibromo-3-(trifluoromethyl)pyridine.

The selective mono-amination of 2,6-dihalopyridines can be achieved by carefully controlling the reaction conditions, including the choice of palladium catalyst, ligand, base, and temperature. Sterically hindered biarylphosphine ligands are often employed to promote the desired mono-amination and prevent double amination. The reaction typically proceeds at the more reactive halogen position. In a 2-bromo-6-chloropyridine, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions.

PrecursorCatalyst/LigandBaseSolventTemperature (°C)Product
2,6-Dibromo-3-(trifluoromethyl)pyridinePd₂(dba)₃ / XantphosNaOt-BuToluene (B28343)80-1102-Amino-6-bromo-3-(trifluoromethyl)pyridine
2-Bromo-6-chloro-3-(trifluoromethyl)pyridinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1002-Amino-6-bromo-3-(trifluoromethyl)pyridine

This table provides representative conditions for palladium-catalyzed amination based on analogous reactions.

Nucleophilic aromatic substitution (SNAr) offers a direct method for introducing an amino group by displacing a halide from an activated pyridine ring. The electron-withdrawing trifluoromethyl group at the 3-position enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the C-2 and C-6 positions.

In a 2,6-dihalopyridine, selective mono-amination can often be achieved due to the deactivating effect of the first introduced amino group on the second substitution. The reaction of a 2,6-dihalopyridine with ammonia (B1221849) or an ammonia equivalent can lead to the desired 2-aminopyridine (B139424) derivative. google.com The synthesis of 2-amino-6-chloropyridine (B103851) has been achieved by reacting 2,6-dichloropyridine (B45657) with hydrazine (B178648), followed by reduction. This two-step process can be a viable alternative to direct amination with ammonia, which may require high pressures and temperatures.

PrecursorNucleophileConditionsProduct
2,6-Dibromo-3-(trifluoromethyl)pyridineNH₃ (aq. or in dioxane)High temperature, pressure (autoclave)2-Amino-6-bromo-3-(trifluoromethyl)pyridine
2-Bromo-6-chloro-3-(trifluoromethyl)pyridineHydrazine hydrate, then reduction (e.g., Raney Nickel)Reflux, then reduction2-Amino-6-bromo-3-(trifluoromethyl)pyridine
2,6-Difluoro-3-(trifluoromethyl)pyridineAmmoniaMilder conditions due to higher reactivity of fluoride (B91410)2-Amino-6-fluoro-3-(trifluoromethyl)pyridine

This table outlines general conditions for nucleophilic amination based on established procedures for similar substrates.

Bromination Techniques for Pyridine Rings

The introduction of a bromine atom onto a pyridine ring is a critical step in the synthesis of many functionalized pyridines, including the precursor to this compound. The regioselectivity of this electrophilic substitution is highly dependent on the nature and position of existing substituents on the ring, as well as the choice of brominating agent and reaction conditions.

For electron-rich pyridine systems, such as aminopyridines, direct bromination is a common and effective strategy. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, bromination tends to occur at the 3- and 5-positions. researchgate.net To achieve the desired 6-bromo substitution pattern for the target molecule, the starting material would ideally be 2-amino-3-(trifluoromethyl)pyridine. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director, which would influence the position of bromination.

Common brominating agents for these transformations include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Molecular Bromine (Br₂): The use of bromine, often in a solvent like acetic acid, is a traditional method for the bromination of aromatic rings. nih.gov The reaction of 2-aminopyridine with bromine in acetic acid can yield a mixture of brominated products. google.com Careful control of reaction temperature and stoichiometry is crucial to maximize the yield of the desired monobrominated product and minimize the formation of di- or polybrominated species.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine, often favored for substrates that are sensitive to the harsh conditions of Br₂ bromination. wikipedia.org It is a convenient and easy-to-handle crystalline solid. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, sometimes with the addition of a radical initiator like benzoyl peroxide, especially for benzylic or allylic brominations. wikipedia.org For the bromination of electron-rich heterocyclic rings, NBS can be a highly effective reagent, often providing better regioselectivity and cleaner reactions. organic-chemistry.org

Below is a table summarizing typical bromination reactions on pyridine derivatives:

Starting MaterialBrominating AgentSolventConditionsProduct(s)YieldReference
2-AminopyridineBromineAcetic Acid0°C to 50°C2-Amino-3-bromopyridine & 2-Amino-5-bromopyridineVariable researchgate.netgoogle.com
2-Acetamido-6-methylpyridineNBSCarbon TetrachlorideReflux, Benzoyl Peroxide2-Acetamido-6-(bromomethyl)pyridine and ring brominated productsVariable researchgate.net
2-AminopyridineBromine (vapor)Pumice (catalyst)500°CMixture of mono-, di-, and tri-brominated aminopyridinesComplex Mixture researchgate.net

Trifluoromethylation Strategies

The introduction of a trifluoromethyl (-CF₃) group is a pivotal modification in the synthesis of many modern pharmaceuticals and agrochemicals. There are two primary strategies for incorporating this group into a pyridine ring: the chlorine/fluorine exchange method and direct trifluoromethylation.

Chlorine/Fluorine Exchange Methodologies

One of the most established and industrially significant methods for producing trifluoromethylpyridines is through a halogen exchange (Halex) reaction. This process typically involves the synthesis of a trichloromethylpyridine intermediate, followed by its fluorination.

The synthesis often begins with a picoline (methylpyridine) derivative, which is first subjected to exhaustive chlorination of the methyl group to form a -CCl₃ group. This trichloromethylpyridine is then treated with a fluorinating agent to replace the chlorine atoms with fluorine. A commonly used fluorinating agent for this transformation is antimony trifluoride (SbF₃), a method first reported by Swarts. google.com Hydrogen fluoride (HF) is also widely used, particularly in industrial-scale production. google.com

This method is particularly useful for the large-scale synthesis of trifluoromethylpyridines. For instance, 2-chloro-5-(trifluoromethyl)pyridine, a valuable chemical intermediate, is generally prepared by fluorinating a (trichloromethyl)pyridine compound. google.com The process can sometimes lead to the formation of over-fluorinated by-products, where a ring chlorine is also exchanged for fluorine. nih.govgoogle.com

Trichloromethyl PrecursorFluorinating AgentConditionsProductReference
BenzotrichlorideAntimony TrifluorideHeatBenzotrifluoride google.com
Chlorinated PicolineHydrogen FluorideLiquid PhaseTrifluoromethylpyridine (TFMP) google.com
2,3-Dichloro-5-(trichloromethyl)pyridineAnhydrous HF170°C2,3-Dichloro-5-(trifluoromethyl)pyridine nih.gov
Direct Trifluoromethylation Reagents

In recent years, direct trifluoromethylation methods have gained prominence, offering alternative routes that can often be performed under milder conditions and with greater functional group tolerance. These methods utilize specialized reagents that can deliver a trifluoromethyl group directly to an aromatic or heteroaromatic ring.

Copper-Mediated Trifluoromethylation: Copper-based reagents have been extensively developed for trifluoromethylation reactions. These reactions can proceed through nucleophilic, electrophilic, or radical pathways. chempedia.info For instance, copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids using electrophilic trifluoromethylating reagents like Togni's reagent has been shown to be effective under mild conditions. organic-chemistry.org The reaction tolerates a wide range of functional groups and can be applied to heteroarylboronic acids.

Ruppert-Prakash Reagent: Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. chempedia.infosigmaaldrich.com It acts as a "trifluoromethide" equivalent and is used to introduce the CF₃ group into a variety of substrates, including carbonyl compounds and imines. google.comsigmaaldrich.com Its application in the direct trifluoromethylation of heteroaromatic halides often requires activation with a fluoride source.

Electrophilic Trifluoromethylating Reagents: Reagents such as those developed by Togni and Umemoto are electrophilic sources of the trifluoromethyl group. Togni's reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is particularly versatile and has been used in the copper-catalyzed trifluoromethylation of various substrates. organic-chemistry.orgconicet.gov.ar

Substrate TypeTrifluoromethylating ReagentCatalyst/ConditionsProduct TypeReference
Aryl/Alkenyl Boronic AcidsTogni's ReagentCuI, 1,10-phenanthrolineAryl/Alkenyl-CF₃ organic-chemistry.org
Carbonyl CompoundsRuppert-Prakash Reagent (TMSCF₃)Fluoride source (e.g., TBAF)Trifluoromethylated Alcohols sigmaaldrich.com
Halogenated Hydrocarbons[(bpy)Cu(O₂CCF₂SO₂F)₂]NMP, 60°CTrifluoromethylated Hydrocarbons nih.gov
Aryl HalidesTrifluoromethane (CF₃H)Alkoxide/Silazane BaseAryl-CF₃ google.com

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those involving transition metals, are indispensable tools in modern organic synthesis for the construction of complex molecules from simpler precursors.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, in particular, have become central to the synthesis of biaryls and other conjugated systems.

The Suzuki-Miyaura cross-coupling reaction is one of the most versatile and widely used methods for the formation of C(sp²)-C(sp²) bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.

The this compound is an excellent substrate for Suzuki-Miyaura coupling. The bromine atom at the 6-position of the pyridine ring can be readily displaced in a palladium-catalyzed cycle to form a new carbon-carbon bond with a wide variety of aryl and heteroaryl boronic acids. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the C-Br bond, and the amino group at the 2-position can potentially coordinate with the palladium catalyst, necessitating careful optimization of reaction conditions. researchgate.net

A range of palladium catalysts and ligands have been successfully employed for the Suzuki-Miyaura coupling of bromopyridines. Catalysts such as Pd(OAc)₂, PdCl₂(dppf), and various palladium precatalysts combined with specialized phosphine (B1218219) ligands like RuPhos and BrettPhos have demonstrated high efficacy. researchgate.netacs.org The choice of base, solvent, and reaction temperature is also critical for achieving high yields and minimizing side reactions. nih.govmdpi.com

The following table presents examples of Suzuki-Miyaura coupling reactions involving substituted bromopyridines, illustrating the general conditions and outcomes.

Bromopyridine SubstrateBoronic AcidPalladium Catalyst/LigandBaseSolventYieldReference
2-Bromo-5-(trifluoromethyl)pyridinep-Anisidine (used in amination)Pd(dba)₂ / rac-BINAPtBuONa1,4-DioxaneGood to High mdpi.com
BromobenzenePhenylboronic acidNitrile-functionalized NHC-Pd(II)KOHH₂O/2-propanolHigh nih.gov
4-IodotoluenePhenylboronic acidm-GAP palladium complex--High acs.org
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com
Heck and Sonogashira Coupling Adaptations

The presence of a bromo substituent on the pyridine ring makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of various substituents at the 6-position.

The Heck reaction , which couples the aryl bromide with an alkene, provides a direct route to substituted styrenes and other vinylated pyridines. While specific examples detailing the Heck reaction on this compound are not extensively reported in readily available literature, general protocols for electron-deficient bromopyridines are applicable. beilstein-journals.orgliverpool.ac.ukresearchgate.net The choice of palladium source, ligand, base, and solvent is crucial for achieving high yields and stereoselectivity. For instance, palladium(II) acetate (B1210297) in combination with a phosphine ligand and a suitable base in a polar aprotic solvent like DMF or DMAc is a common starting point for optimization. beilstein-journals.org

The Sonogashira coupling , which involves the reaction of the aryl bromide with a terminal alkyne, is a powerful tool for the synthesis of arylethynylpyridines. organic-chemistry.orgyoutube.comyoutube.com These products are valuable intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgyoutube.com For substrates like this compound, the reaction conditions need to be carefully controlled to avoid side reactions and ensure high yields. Recent advancements have focused on the development of copper-free Sonogashira protocols and the use of more efficient catalyst systems to broaden the substrate scope and improve reaction efficiency. nih.gov

A review of recent advances in the synthesis of β-secretase (BACE-1) inhibitors highlights the use of Sonogashira coupling in constructing complex heterocyclic systems. For example, the coupling of a bromopyridine derivative with a terminal alkyne was a key step in the synthesis of aminohydantoin-based inhibitors. acs.org This demonstrates the industrial relevance of this transformation for preparing medicinally important compounds.

Palladium-Catalyzed Amination System Optimization

The Buchwald-Hartwig amination has emerged as a premier method for the formation of C-N bonds, enabling the coupling of the bromo-substituent of this compound with a wide array of primary and secondary amines. The optimization of this reaction is critical for the synthesis of libraries of compounds for drug discovery.

The choice of phosphine ligand is paramount in determining the efficiency and scope of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are known to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. For challenging substrates like electron-deficient bromopyridines, specialized ligands are often required.

While specific ligand screening data for this compound is not widely published, studies on analogous 2-bromopyridines provide valuable insights. nih.gov Ligands such as Xantphos have been shown to be effective for the amination of 6-chloro- and 6-bromopurine (B104554) nucleosides, which share electronic similarities with the target molecule. nih.gov The development of dialkylbiaryl phosphine ligands by the Buchwald group has significantly expanded the scope of C-N coupling reactions, allowing for the use of a broader range of amines and aryl halides under milder conditions.

Table 1: Representative Ligands for Buchwald-Hartwig Amination of Aryl Halides
Ligand NameStructureKey Features
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneWide bite angle, promotes reductive elimination.
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Highly active for coupling primary amines.
RuPhos 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenylEffective for a broad range of amines and aryl chlorides.
SPhos 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenylGeneral ligand for a variety of C-N cross-coupling reactions.

Beyond the ligand, the choice of solvent, base, and temperature plays a critical role in the success of the Buchwald-Hartwig amination. Common solvents include toluene, dioxane, and THF. The base is required to deprotonate the amine nucleophile and facilitate the catalytic cycle. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are frequently employed. nih.govnih.gov

The optimization of these parameters is often substrate-dependent. For instance, the amination of 6-bromopurine nucleosides was found to proceed efficiently using cesium carbonate as the base in toluene at 100 °C. nih.gov For volatile amines, reactions are often conducted in sealed tubes to prevent loss of the nucleophile. nih.gov The temperature is typically elevated to facilitate the reaction, but milder conditions are continually being developed with more active catalyst systems.

Table 2: General Optimization Parameters for Buchwald-Hartwig Amination
ParameterCommon ChoicesConsiderations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Ease of handling, in situ activation.
Ligand Xantphos, Buchwald-type ligandsSubstrate scope, catalyst stability, and activity.
Base NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDSStrength, solubility, and compatibility with functional groups.
Solvent Toluene, Dioxane, THF, DMFPolarity, boiling point, and solubility of reactants.
Temperature Room Temperature to >100 °CReaction rate, catalyst stability, and side reactions.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has revolutionized the synthesis of aryl and heteroaryl boronic esters, which are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. This methodology allows for the direct conversion of a C-H bond into a C-B bond, often with high regioselectivity.

For trifluoromethyl-substituted pyridines, iridium-catalyzed C-H borylation has been shown to be a powerful tool. acs.orgnih.gov The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered position. While direct borylation of this compound has not been explicitly detailed, studies on closely related analogs provide strong evidence for the feasibility of this transformation. For example, the borylation of 2-bromo-3-(trifluoromethyl)pyridine (B70544) resulted in selective borylation at the 5-position, albeit with incomplete conversion. acs.org

The choice of ligand for the iridium catalyst is crucial. Bipyridine and phenanthroline-based ligands are commonly used. acs.orgnih.govthieme-connect.de Recent developments have shown that dipyridylarylmethane ligands can lead to highly active catalysts that enable borylation under milder conditions and with improved efficiency. nih.gov The reaction is typically carried out using bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source and can often be performed neat or in a hydrocarbon solvent. nih.govacs.orgnih.gov

Table 3: Iridium-Catalyzed Borylation of a Related Trifluoromethylpyridine
SubstrateCatalyst SystemProductYieldReference
2-Bromo-3-(trifluoromethyl)pyridine[Ir(cod)Cl]₂ / dtbbpy2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine31% acs.org

dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine

Scalable and Sustainable Synthetic Routes Development

The transition from laboratory-scale synthesis to industrial manufacturing presents a unique set of challenges. The development of scalable and sustainable routes for the production of this compound and its derivatives is crucial for their commercial viability.

Process Research and Development for Manufacturing Intermediates

Process research and development focuses on optimizing synthetic routes to be safe, cost-effective, and environmentally friendly on a large scale. news-medical.netpharmafeatures.com This involves minimizing the number of synthetic steps, using readily available and inexpensive starting materials, and developing robust reaction conditions that are tolerant of minor fluctuations in parameters.

For a key intermediate like this compound, process development would involve a thorough evaluation of each synthetic step. This includes optimizing reaction concentrations, catalyst loadings, and purification methods to maximize throughput and minimize waste. The use of flow chemistry is also becoming increasingly important in pharmaceutical manufacturing, as it can offer improved safety, consistency, and scalability compared to traditional batch processes. The development of a scalable process requires a deep understanding of the reaction kinetics, thermodynamics, and potential safety hazards associated with each step. news-medical.netpharmafeatures.comyoutube.com

Green Chemistry Principles in Aminopyridine Synthesis

The application of green chemistry principles to the synthesis of aminopyridines, including functionalized derivatives like this compound, is a critical aspect of modern synthetic chemistry. This approach aims to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, the use of safer solvents and reagents, and the development of catalytic methods.

One of the core tenets of green chemistry is the concept of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.com In the context of synthesizing complex molecules like this compound, this principle encourages the design of reaction pathways that minimize the formation of byproducts. Even with high chemical yields, a reaction can have a poor atom economy if a significant portion of the reactants' atoms are not incorporated into the desired product. primescholars.com For instance, traditional multi-step syntheses often involve protecting groups and stoichiometric reagents that contribute to waste. Modern approaches, such as multicomponent reactions (MCRs), offer a more atom-economical alternative by combining several reactants in a single step to form the product, thereby reducing waste and improving efficiency. nih.gov

The selection of solvents is another crucial consideration in green aminopyridine synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of, posing risks to both human health and the environment. Green chemistry promotes the use of safer alternatives, such as water, ethanol, or solvent-free reaction conditions. nih.gov Research has demonstrated the successful synthesis of 2-aminopyridine derivatives under solvent-free conditions, highlighting a viable path towards greener manufacturing processes. nih.gov For the synthesis of halogenated and trifluoromethylated pyridines, the use of micellar media, where reactions occur in water using surfactants, has also been explored as a method to enhance reaction rates and yields while minimizing the use of volatile organic solvents. researchgate.net

Catalysis plays a pivotal role in the development of environmentally benign synthetic methods. Catalytic reactions are inherently more atom-economical than stoichiometric reactions as the catalyst is, by definition, not consumed in the reaction. jocpr.com In the synthesis of trifluoromethylated pyridines, significant progress has been made in developing catalytic methods. For example, palladium-catalyzed trifluoromethylation of aryl bromides has been achieved, offering a potential route to introduce the CF3 group onto a bromo-substituted pyridine ring. researchgate.net Furthermore, the use of heterogeneous catalysts, such as nickel single atoms on carbon nitride, is an emerging area that facilitates C-C bond formation under mild, visible-light-driven conditions, which could be adapted for the synthesis of complex pyridine derivatives. acs.org The development of catalytic, enantioselective methods is also crucial for producing specific stereoisomers of chiral aminopyridines, which is often a requirement for pharmaceutical applications. nih.gov

Recent advancements in the synthesis of functionalized pyridines have highlighted several strategies that align with green chemistry principles. The direct C-H functionalization of pyridine rings is a particularly attractive approach as it avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences and reducing waste. chemrxiv.org For instance, a method for the 3-position-selective trifluoromethylation of pyridine rings has been developed, which proceeds through the nucleophilic activation of the pyridine ring. chemrxiv.org While not a direct synthesis of this compound, this methodology showcases a move towards more efficient and direct synthetic routes.

The following table summarizes how different green chemistry principles can be applied to the synthesis of aminopyridines, with potential applications for the synthesis of this compound and its analogs.

Green Chemistry PrincipleApplication in Aminopyridine SynthesisPotential Relevance for this compound
High Atom Economy Utilization of multicomponent reactions (MCRs) to construct the pyridine ring in a single step. nih.govA convergent synthesis where the bromo, trifluoromethyl, and amino groups are introduced in a highly efficient manner.
Use of Safer Solvents Performing reactions in water, ethanol, or under solvent-free conditions. nih.govReducing the reliance on hazardous solvents commonly used in halogenation and trifluoromethylation reactions.
Catalytic Methodologies Employing transition metal catalysts (e.g., Pd, Ni) for cross-coupling and trifluoromethylation reactions. researchgate.netacs.orgnih.govCatalytic introduction of the trifluoromethyl group onto a pre-formed bromo-aminopyridine scaffold.
Energy Efficiency Conducting reactions at ambient temperature and pressure, potentially using photoredox catalysis. acs.orgLowering the energy input required for the synthesis, making the process more sustainable.
Reduction of Derivatives Avoiding the use of protecting groups through direct C-H functionalization. chemrxiv.orgDirect trifluoromethylation of a 6-bromo-pyridin-2-amine intermediate to avoid protection/deprotection steps.

By integrating these green chemistry principles, the synthesis of complex and highly functionalized aminopyridines like this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 3 Trifluoromethyl Pyridin 2 Amine

Electrophilic and Nucleophilic Substitution Reactions

The electronic characteristics of the substituents significantly influence the susceptibility of the pyridine (B92270) ring and its functional groups to electrophilic and nucleophilic attack.

Reactivity of the Bromine Atom

The bromine atom at the C-6 position is the primary site for substitution reactions, particularly palladium-catalyzed cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing trifluoromethyl group, which acidifies the pyridine ring protons and facilitates oxidative addition to the palladium catalyst.

Common cross-coupling reactions involving the C-Br bond include:

Suzuki Coupling: This reaction is used to form new carbon-carbon bonds by coupling the bromopyridine with various boronic acids. For instance, the analog 6-bromo-3-nitropyridin-2-amine (B1280781) readily undergoes Suzuki coupling with furan-2-ylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate. researchgate.net This method is instrumental in creating biaryl and heteroaryl structures.

Sonogashira Coupling: This reaction couples the bromopyridine with terminal alkynes to introduce alkynyl moieties. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, with a copper(I) co-catalyst. rsc.org This provides a direct route to substituted alkynylpyridines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond, replacing the bromine atom with a variety of amine nucleophiles. In a patented procedure, the analog 6-bromo-3-nitropyridin-2-amine was coupled with 2-methylpyridin-4-amine using a Pd₂(dba)₃/Xantphos catalytic system to yield the corresponding diarylamine.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position (Analog Study)
Reaction TypeStarting MaterialCoupling PartnerCatalyst SystemProduct TypeRef.
Suzuki Coupling6-Bromo-3-nitropyridin-2-amineFuran-2-ylboronic acidPd(PPh₃)₄, Cs₂CO₃6-(Furan-2-yl)-3-nitropyridin-2-amine researchgate.net
Sonogashira Coupling6-Bromo-3-nitropyridin-2-amineTerminal AlkynePd(PPh₃)₄, CuI6-Alkynyl-3-nitropyridin-2-amine rsc.org
Buchwald-Hartwig Amination6-Bromo-3-nitropyridin-2-amine2-Methylpyridin-4-aminePd₂(dba)₃, XantphosN-(2-Methylpyridin-4-yl)-3-nitro-[2,6'-bipyridin]-2'-amine

Reactivity of the Amine Functionality

The amino group at the C-2 position is a versatile handle for derivatization through various reactions.

Acylation: The primary amine can be readily acylated to form amides. A common transformation is the protection of the amine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂) and a base like triethylamine (B128534) (TEA). This strategy is often employed to modulate reactivity during subsequent synthetic steps.

Diazotization: The 2-amino group can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. This intermediate is highly useful as it can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions to introduce halides (Cl, I), hydroxyl, or other functional groups, thus providing a pathway to 2-substituted pyridines that are otherwise difficult to access. researchgate.net

Cyclization: The 2-aminopyridine (B139424) moiety is a key precursor for the synthesis of fused heterocyclic systems. It can react with α-haloketones or undergo multicomponent reactions to form bicyclic structures like imidazo[1,2-a]pyridines. rsc.orggoogle.com

Table 2: Derivatization of the 2-Amino Group
Reaction TypeReagent(s)Functional Group TransformationProduct ClassRef.
Acylation(Boc)₂, TEA-NH₂ → -NHBocBoc-protected amine
DiazotizationNaNO₂, H₂SO₄-NH₂ → -N₂⁺Diazonium salt intermediate
Isocyanide FormationDiphosgene, Et₃N-NH₂ → -N≡CIsocyanide scribd.com

Influence of the Trifluoromethyl Group on Ring Reactivity

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. Its presence at the C-3 position has a profound impact on the reactivity of the entire molecule.

Increased Electrophilicity: The -CF₃ group strongly deactivates the pyridine ring towards electrophilic aromatic substitution by withdrawing electron density. Conversely, it significantly activates the ring for nucleophilic aromatic substitution (SₙAr), although such reactions are less common for this specific substitution pattern compared to displacement of the C-6 bromine.

Activation of the C-6 Bromine: The electron-withdrawing effect enhances the reactivity of the C-6 bromine atom in palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition step.

Increased Acidity: The -CF₃ group increases the acidity of the N-H proton of the amino group and any C-H protons on the ring, which can influence reaction conditions, particularly those involving strong bases.

Transformations Involving the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine ring nitrogen can participate in reactions, although its nucleophilicity is significantly diminished by the two electron-withdrawing substituents (bromo and trifluoromethyl groups).

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). While the electron-withdrawing groups make this transformation challenging, it is a potential route for further functionalization. The resulting N-oxide can activate the C-2 and C-6 positions for nucleophilic attack. researchgate.netscribd.com For related 2-aminopyridine systems, N-oxidation has been documented, creating intermediates for further reactions. scribd.com

Oxidative and Reductive Transformations

The substituents on the pyridine ring can undergo oxidative and reductive transformations, providing pathways to further derivatives.

Reduction of the Bromo Group: The bromine atom can be removed via catalytic hydrodehalogenation. This reaction is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. osti.govorganic-chemistry.orgorganic-chemistry.org Studies on related bromopyridines show that this reduction can often be performed selectively in the presence of other functional groups like nitro or cyano groups, suggesting that the trifluoromethyl group would likely remain intact under these conditions. organic-chemistry.orgorganic-chemistry.org

Stability of the Trifluoromethyl Group: The -CF₃ group is generally stable under many reductive and oxidative conditions, making it a robust substituent for directing reactivity at other sites without being altered itself. For example, in the analog 6-bromo-3-nitropyridin-2-amine, the nitro group can be reduced to an amine while leaving the bromo group untouched, indicating a hierarchy of reactivity that can be exploited synthetically.

Formation of Poly-substituted Pyridine Systems

6-Bromo-3-(trifluoromethyl)pyridin-2-amine is an excellent starting material for the synthesis of highly functionalized and poly-substituted pyridine systems, including fused heterocycles.

Via Cross-Coupling: As detailed in section 3.1.1, Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide direct access to di- and tri-substituted pyridines by building new C-C or C-N bonds at the C-6 position.

Via Fused-Ring Synthesis: The 2-amino group is pivotal for constructing fused bicyclic systems. A prominent example is the synthesis of imidazo[1,2-a]pyridines. This can be achieved through several methods, including the Tschitschibabin reaction (condensation with an α-halocarbonyl compound) or through multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide. google.comrsc.org Starting with 2-amino-6-bromopyridine, a variety of substituted 6-bromoimidazo[1,2-a]pyridines can be synthesized, which can then undergo further functionalization at the bromine position. rsc.orggoogle.com Similarly, condensation with β-diketones can lead to fused pyrimidine (B1678525) systems, and reactions with hydrazine (B178648) followed by cyclization can yield pyrazolo[3,4-b]pyridine scaffolds. nih.gov

Table 3: Synthesis of Fused Pyridine Systems from 2-Amino-6-bromopyridine
Fused SystemReaction TypeKey ReagentsRef.
Imidazo[1,2-a]pyridineGroebke-Blackburn-BienayméAldehyde, Isocyanide, Acid Catalyst google.com
Imidazo[1,2-a]pyridineTschitschibabin Reactionα-Haloketone (e.g., 1,1,3-Trichloroacetone) rsc.org
Pyrazolo[3,4-b]pyridineCondensation/CyclizationHydrazine, β-Ketoester nih.gov

Arylation and Heteroarylation Reactions

The bromine atom on the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, to introduce aryl and heteroaryl moieties.

The Suzuki-Miyaura coupling offers a powerful method for the formation of carbon-carbon bonds. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to bromopyridines is well-established. nih.govbeilstein-journals.orgmdpi.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromopyridine with a variety of aryl or heteroaryl boronic acids or their esters. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond, potentially requiring optimization of reaction conditions. beilstein-journals.org

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of carbon-nitrogen bonds. nih.govchemspider.comamazonaws.com This reaction would allow for the coupling of this compound with a wide range of primary and secondary amines at the bromine-bearing carbon, leading to the synthesis of N,6-di-substituted pyridine derivatives. The choice of palladium precatalyst, phosphine ligand, and base is crucial for achieving high yields and functional group tolerance. nih.gov

A summary of representative conditions for these cross-coupling reactions on similar bromopyridine substrates is presented below:

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions of Bromopyridines

Reaction Type Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
Suzuki-Miyaura Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85-95 Moderate to Good nih.gov
Suzuki-Miyaura XPhosPdG2/XPhos K₂CO₃ Ethanol/H₂O 135 (Microwave) Good nih.gov
Buchwald-Hartwig [Pd(allyl)Cl]₂ / t-BuXPhos t-BuONa Toluene (B28343) 100 Good nih.gov
Buchwald-Hartwig Pd(OAc)₂ / dppp NaOtBu Toluene Reflux 91 amazonaws.com

Cyclization Reactions Utilizing the Pyridine Moiety

The 2-amino-3-substituted pyridine motif of this compound is a versatile precursor for the construction of fused heterocyclic systems. For instance, condensation reactions with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of pyrido[2,3-b]pyrazines and other related heterocycles. nih.govrsc.org

A common strategy involves the reaction of the diamino functionality (the pyridine amino group and an adjacent introduced amino group) with 1,2-dicarbonyl compounds. While direct cyclization examples starting from this compound are not prevalent in the searched literature, multicomponent reactions involving similar 2-aminopyrazine (B29847) precursors with dicarbonyl compounds have been reported to yield pyrido[2,3-b]pyrazine (B189457) derivatives in good to excellent yields. nih.govrsc.org These reactions are often catalyzed by acids such as p-toluenesulfonic acid (p-TSA). nih.gov

Chemo- and Regioselective Functionalization Approaches

The distinct electronic properties of the substituents on the pyridine ring allow for selective functionalization. The electron-withdrawing trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution, while the amino group can direct ortho- and para-substitutions if activated. However, the primary route for functionalization remains the exploitation of the existing bromo and amino groups.

Chemoselective functionalization can be achieved by carefully choosing reaction conditions to favor reaction at either the bromine atom or the amino group. For instance, palladium-catalyzed cross-coupling reactions can be performed selectively at the C-Br bond without affecting the amino group. Conversely, the amino group can be selectively acylated or alkylated under appropriate conditions, leaving the C-Br bond intact for subsequent transformations.

Derivatization for Scaffold Expansion and Diversification

The strategic derivatization of this compound is a key approach for expanding chemical space and generating novel molecular scaffolds.

Introduction of Diverse Functional Groups

The amino group of this compound can be readily derivatized to introduce a wide range of functional groups, thereby modulating the compound's physicochemical properties. Standard reactions such as acylation, sulfonylation, and alkylation can be employed to introduce amides, sulfonamides, and secondary or tertiary amines, respectively. These modifications can be crucial for establishing structure-activity relationships in drug discovery programs. For example, derivatization of amino groups with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene has been used for the analysis of amino acids and could be adapted for modifying the amino group of the title compound. uni.lu

Scaffold Hopping and Bioisosteric Replacements in Analogue Synthesis

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with similar biological activities but different physicochemical properties. nih.govnih.gov Starting from a derivative of this compound, one could envision replacing the pyridine core with other heterocyclic systems while retaining key pharmacophoric features.

Bioisosteric replacement of the bromine atom is another important diversification strategy. The bromine can be replaced with other functional groups that have similar steric and electronic properties to fine-tune the biological activity and pharmacokinetic profile of the molecule. cambridgemedchemconsulting.com For instance, the trifluoromethyl group itself is often considered a bioisostere of other groups like the nitro group. chemspider.com The bromine atom could potentially be replaced by groups such as a cyano, methyl, or even a small heterocyclic ring through various synthetic transformations, including palladium-catalyzed cyanation or further cross-coupling reactions.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopy is the primary tool for chemists to "see" the molecules they create. By interacting with different forms of electromagnetic radiation, molecules provide a unique fingerprint that reveals their atomic connectivity and functional groups.

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

¹H NMR: In the proton NMR spectrum, the chemical shifts of the aromatic protons on the pyridine (B92270) ring are diagnostic. Their specific positions and splitting patterns confirm the substitution pattern. The protons of the amine group typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum reveals all the unique carbon environments within the molecule. The carbon atom attached to the highly electronegative trifluoromethyl group (CF₃) shows a characteristic quartet due to coupling with the three fluorine atoms. The positions of the other carbon signals, including the one bonded to bromine, provide further structural confirmation.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique. nih.gov The CF₃ group typically appears as a sharp singlet in the spectrum, and its chemical shift is highly sensitive to the electronic environment on the pyridine ring. nih.gov This makes ¹⁹F NMR a valuable tool for monitoring reactions and characterizing new derivatives. nih.gov Computational DFT methods are often used alongside experimental work to predict and verify ¹⁹F NMR chemical shifts. researchgate.net

Table 1: Predicted NMR Data for 6-bromo-3-(trifluoromethyl)pyridin-2-amine (Note: Experimental values can vary based on solvent and experimental conditions. This table is illustrative of expected values.)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H7.5 - 7.8DoubletJ ≈ 8-9H-4
¹H6.5 - 6.8DoubletJ ≈ 8-9H-5
¹H4.5 - 5.5Broad Singlet-NH₂
¹³C155 - 160Singlet-C-2
¹³C140 - 145Singlet-C-6
¹³C138 - 142Singlet-C-4
¹³C120 - 125Quartet¹J(C,F) ≈ 270-280CF₃
¹³C115 - 120Quartet²J(C,F) ≈ 30-35C-3
¹³C110 - 115Singlet-C-5
¹⁹F-60 to -65Singlet-CF₃

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of specific functional groups. For this compound, the IR spectrum would display characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretching (asymmetric & symmetric)Primary Amine (-NH₂)
1640 - 1600N-H Bending (scissoring)Primary Amine (-NH₂)
1600 - 1450C=C and C=N StretchingAromatic Pyridine Ring
1350 - 1100C-F Stretching (strong, multiple bands)Trifluoromethyl (-CF₃)
700 - 500C-Br StretchingBromo group (-Br)

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound (Molecular Weight: ~241.01 g/mol ), the mass spectrum would show a molecular ion peak (M⁺). sigmaaldrich.com Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), a characteristic "M+2" peak of nearly equal intensity to the M⁺ peak would be observed. libretexts.org

Predicted high-resolution mass spectrometry (HRMS) data can pinpoint the molecular ion with high accuracy. uni.lu Common fragmentation pathways for related amino pyridines often involve the loss of small molecules or radicals, such as HCN or the trifluoromethyl group, helping to piece together the molecular structure. libretexts.orgsapub.org

Table 3: Predicted Mass Spectrometry Data

Adduct / Fragmentm/z (mass-to-charge ratio)Description
[M]⁺~239.95 / 241.95Molecular ion peak showing bromine isotope pattern
[M+H]⁺~240.96 / 242.96Protonated molecular ion
[M+Na]⁺~262.94 / 264.94Sodium adduct
[M-Br]⁺~161Loss of bromine atom
[M-CF₃]⁺~171 / 173Loss of trifluoromethyl radical

While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state. Obtaining a suitable single crystal of this compound or its derivatives allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or halogen bonding. nih.gov For instance, studies on related bromo-pyridine structures have detailed intermolecular Br···Br interactions that influence crystal packing. nih.gov A crystal structure would definitively confirm the planarity of the pyridine ring and the geometry around the amine nitrogen, providing invaluable data for validating computational models. researchgate.net

Computational Chemistry for Electronic Structure and Reactivity Predictions

Computational chemistry provides a theoretical lens to complement experimental findings. By solving quantum mechanical equations, these methods can predict molecular properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict bond lengths and angles in the gas phase, which can be compared to X-ray crystallography data.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies, aiding in the assignment of experimental spectra. researchgate.net

Determine Electronic Properties: Calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will react with other reagents.

Analyze Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

These computational insights, when combined with the robust data from spectroscopic analysis, provide a comprehensive and detailed picture of the chemical nature of this compound, paving the way for its strategic use in the synthesis of novel and complex molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For this compound, the primary degrees of conformational freedom are the rotation around the C-N bond of the amino group and the C-C bond of the trifluoromethyl group.

The geometry of the molecule is heavily influenced by the steric and electronic interplay of its substituents. The pyridine ring itself is aromatic and largely planar. However, the presence of a bulky bromine atom at position 6 and a trifluoromethyl group at position 3, flanking the amino group at position 2, introduces significant steric hindrance. This crowding is expected to influence the orientation of the amino group.

Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. By systematically rotating the C-N and C-CF₃ bonds and calculating the corresponding energy, a detailed energy landscape can be mapped. This map reveals the most stable conformations (energy minima) and the energy barriers required to transition between them (saddle points).

For many 2-aminopyridine (B139424) derivatives, a key point of investigation is the rotational barrier of the amino group. savemyexams.com This rotation disrupts the p-π conjugation between the nitrogen lone pair of the amino group and the pyridine ring, leading to an energy penalty. In this specific molecule, the barrier to rotation is expected to be significant due to the steric clash that would occur between the amine protons and the adjacent bulky bromo and trifluoromethyl substituents. mdpi.comnih.gov DFT calculations on similar sterically hindered systems have shown that such ortho-substituents can dramatically increase rotational energy barriers. mdpi.comnih.gov

Furthermore, the analysis would investigate the possibility of intramolecular hydrogen bonding between a hydrogen atom of the amino group and the nitrogen atom of the pyridine ring, which could stabilize certain planar conformations. The table below illustrates the type of data that would be generated from a DFT geometry optimization study, comparing a hypothetical planar ground state with a transition state where the amino group is rotated by 90 degrees.

Table 1: Representative Calculated Data for Conformational Analysis of this compound. (Illustrative Data)
ParameterGround State (Planar NH₂)Transition State (Perpendicular NH₂)
Relative Energy (kcal/mol)0.008.5 (Hypothetical)
C2-N (Amine) Bond Length (Å)1.3751.410
C2-N-H Bond Angle (°)118.5115.0
N-C2-C3-C(F₃) Dihedral Angle (°)0.00.0
H-N-C2-N(ring) Dihedral Angle (°)0.090.0

This table is illustrative and presents hypothetical data based on typical results from DFT calculations on analogous molecules to show the type of information generated in a conformational study. Actual values would require specific quantum chemical calculations for this molecule.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) of the bromine atom at the C6 position.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is amplified by the presence of the strongly electron-withdrawing trifluoromethyl group at the C3 position. The bromine at C6 is a good leaving group, and its position is activated for substitution by the ring nitrogen. researchgate.net

A computational study of an SNAr reaction on this molecule using DFT would proceed by modeling the approach of a nucleophile (e.g., an alkoxide or amine). The calculations would map the reaction pathway, starting from the reactants, proceeding through a high-energy transition state to form a Meisenheimer complex (a stabilized anionic intermediate), and then through a second transition state to the final product as the bromide ion is expelled. researchgate.net

The energy profile would reveal the activation barriers for each step, allowing for the determination of the rate-limiting step of the reaction. Analysis of the electronic structure (such as atomic charges and frontier molecular orbitals) of the reactants, intermediates, and transition states would provide further insight. For instance, mapping the electrostatic potential would visually confirm the electrophilic nature of the carbon atom bonded to the bromine, identifying it as the likely site of nucleophilic attack.

Another important reaction class for this molecule is metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) at the C-Br bond. Computational studies can model the catalytic cycle of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. acs.org Such models help in understanding ligand effects, substrate scope, and the origins of regioselectivity, thereby aiding in the optimization of reaction conditions.

The following table provides a representative example of the kind of energetic data that would be obtained from a computational study of a hypothetical SNAr reaction.

Table 2: Representative Calculated Energies for a Hypothetical SNAr Reaction Pathway. (Illustrative Data)
SpeciesDescriptionCalculated Relative Free Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
TS1First Transition State (Nucleophilic Attack)+18.5
IntermediateMeisenheimer Complex-5.0
TS2Second Transition State (Leaving Group Expulsion)+12.0
Products6-Nu-3-(trifluoromethyl)pyridin-2-amine + Br⁻-15.0

This table is illustrative, presenting hypothetical energy values to demonstrate the output of a reaction mechanism study. Actual values are dependent on the specific nucleophile, solvent model, and level of theory used in the calculation.

Structure Property Relationships and Mechanistic Insights

Influence of the Trifluoromethyl Group on Electronic Properties and Reactivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence on the 6-bromo-3-(trifluoromethyl)pyridin-2-amine scaffold is profound, primarily acting through a strong inductive effect. This potent electron withdrawal significantly modulates the electronic landscape of the pyridine (B92270) ring.

Key Effects:

Increased Electrophilicity: The -CF3 group enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack, although the primary synthetic utility often involves reactions at the bromo- and amino-substituents. nih.gov

Decreased Basicity: The electron-withdrawing nature of the -CF3 group substantially decreases the basicity of the pyridine ring nitrogen and the exocyclic amine group. This makes protonation less favorable compared to unsubstituted aminopyridines.

Enhanced Lipophilicity: The presence of the -CF3 group increases the lipophilicity of the molecule. mdpi.com This property is crucial in medicinal chemistry for improving membrane permeability and bioavailability of drug candidates. mdpi.com The Hansch lipophilicity parameter (π) for a -CF3 group is +0.88. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which imparts high metabolic stability to the trifluoromethyl group, a desirable feature in pharmaceutical development. mdpi.comtcichemicals.com

The introduction of a -CF3 group significantly affects the electronic properties of aromatic compounds, which is a critical factor in the development of organic electronic materials and organocatalysts. tcichemicals.com

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Predicted XlogP
This compound C6H4BrF3N2 241.01 2.4 uni.lu
6-bromo-2-(trifluoromethyl)pyridin-3-amine C6H4BrF3N2 241.01 2.1 uni.lu
3-Bromo-pyridin-2-amine C5H5BrN2 173.01 1.4

Note: Data is sourced from public chemical databases. XlogP is a calculated measure of lipophilicity.

Impact of Halogen Substitution Patterns on Chemical Behavior

The bromine atom at the 6-position of the pyridine ring is a key handle for synthetic transformations. Its position relative to the ring nitrogen and the other substituents dictates its reactivity, particularly in metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: The C-Br bond is a common site for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. acs.org These reactions allow for the introduction of a wide variety of aryl, alkynyl, and amino groups, respectively, making this compound a valuable building block for creating more complex molecular architectures. acs.org For instance, related bromo-pyridines are frequently used as substrates in palladium-catalyzed reactions to form C-C or C-N bonds.

Regioselectivity: In substituted pyridines, the position of halogenation or metalation is crucial. For example, in the related 2-chloro-6-(trifluoromethyl)pyridine, treatment with a strong base like lithium diisopropylamide (LDA) leads to deprotonation and subsequent iodination at the 3-position. colab.ws This highlights the directing effects of the existing substituents, where the electron-withdrawing -CF3 group can influence the acidity of adjacent ring protons.

Leaving Group Ability: Bromine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, although such reactions on this specific scaffold are less common than cross-coupling pathways due to the electron-rich nature of the aminopyridine ring. The strong electron-withdrawing effect of the -CF3 group can, however, activate the ring towards SNAr under certain conditions.

The nature of the halogen can also influence reaction kinetics and outcomes. Generally, the reactivity in cross-coupling reactions follows the trend I > Br > Cl, based on bond dissociation energies.

Role of the Amine Group in Hydrogen Bonding and Molecular Interactions

The primary amine group at the 2-position plays a critical role in mediating non-covalent interactions, which are fundamental to molecular recognition, crystal engineering, and drug-receptor binding.

Hydrogen Bond Donor and Acceptor: The -NH2 group contains two hydrogen atoms that can act as hydrogen bond donors. libretexts.org The nitrogen atom itself possesses a lone pair of electrons and can act as a hydrogen bond acceptor. libretexts.org This dual functionality allows the molecule to form extensive hydrogen-bonding networks. In the solid state, aminopyridines often form hydrogen-bonded dimers or layers. For example, 3-bromo-pyridin-2-amine forms inversion dimers through N-H···N hydrogen bonds. nih.gov

Directing Group: The amine group is a powerful ortho, para-directing group in electrophilic aromatic substitution. However, given the other substituents and the inherent electron deficiency of the pyridine ring, such reactions are not a primary mode of reactivity for this compound. More importantly, it can direct metallation to the adjacent C3 position, although this position is already occupied by the -CF3 group.

Chelation: The 2-aminopyridine (B139424) motif is a well-known bidentate ligand scaffold. The amine group and the pyridine ring nitrogen can coordinate to a single metal center. This chelation is a key feature in coordination chemistry and has been exploited in the design of ligands for catalysis and materials science. georgiasouthern.edu

The ability of the amine group to participate in hydrogen bonding is crucial for its interaction with biological targets, such as enzymes, where specific hydrogen bond patterns often dictate binding affinity and selectivity. researchgate.net

Structure-Reactivity Correlations in Catalytic Transformations

The specific arrangement of substituents in this compound leads to predictable reactivity in various catalytic processes. The molecule is often employed as a building block where the bromine atom is selectively replaced.

Table 2: Examples of Catalytic Reactions with Related Aminopyridine Substrates

Reaction Type Substrate Catalyst/Reagents Product Type Yield Reference Context
Sonogashira Coupling 1-bromo-3-iodobenzene Pd(PPh3)4, CuI, TEA Phenylacetylene derivative 75% acs.org
Suzuki Coupling 7′-Bromospiroimidazolone PdCl2(dppf), Na2CO3 7'-(5-pyrimidinyl) derivative 15-98% acs.org
C(sp2)−C(sp3) Coupling 3-bromopyridine Ni1/CN, Alkyl boronic ester 3-alkylpyridine High acs.org

This table shows representative yields for catalytic reactions on similar bromo-aromatic and bromo-pyridine scaffolds to illustrate the utility of the C-Br bond.

The success of these transformations is highly dependent on the electronic environment of the C-Br bond. The electron-withdrawing -CF3 group can influence the oxidative addition step in palladium-catalyzed cycles. Furthermore, the 2-amino group can sometimes act as a coordinating ligand to the metal catalyst, which can either facilitate or inhibit the catalytic cycle depending on the specific reaction conditions and ligand used. Studies on the synthesis of BACE-1 inhibitors have utilized substituted pyridinyl amino hydantoins, underscoring the importance of such scaffolds in medicinal chemistry. acs.org

Stereochemical Considerations and Atropoisomerism in Substituted Derivatives

While this compound itself is achiral, its derivatives can exhibit stereochemical properties, including atropoisomerism. Atropoisomers are stereoisomers resulting from hindered rotation around a single bond, creating a chiral axis.

This phenomenon becomes relevant when the bromine atom is replaced via a cross-coupling reaction to form a biaryl system. For example, a Suzuki coupling with a bulky ortho-substituted phenylboronic acid could lead to a derivative where rotation around the newly formed C-C single bond between the pyridine and phenyl rings is restricted.

The key factors for atropoisomerism in derivatives would be:

Steric Hindrance: The trifluoromethyl group at the 3-position and the substituent introduced at the 6-position provide significant steric bulk around one side of the C-C bond axis. If the coupled aryl group also has bulky ortho substituents, rotation can be severely hindered.

Rotational Barrier: The energy barrier to rotation would determine the stability of the individual atropisomers. If the barrier is high enough (>20-22 kcal/mol), the isomers can be isolated at room temperature.

Asymmetric Synthesis: The synthesis of a single atropisomer often requires chiral catalysts or auxiliaries to control the stereochemistry during the crucial bond-forming step.

While no specific studies on atropoisomerism in derivatives of this compound were found, the principles are well-established. The unique substitution pattern of this compound makes its biaryl derivatives prime candidates for exhibiting such stereochemical properties, a feature of growing importance in modern drug design.

Applications in Chemical Sciences Excluding Clinical Human Trials and Basic Drug Profiles

Role as a Versatile Building Block in Organic Synthesis

The inherent reactivity of 6-bromo-3-(trifluoromethyl)pyridin-2-amine makes it an exemplary building block in organic synthesis. The presence of the bromine atom at the 6-position allows for a variety of cross-coupling reactions, while the amino group at the 2-position and the trifluoromethyl group at the 3-position can direct and influence these transformations.

The pyridine (B92270) scaffold is a ubiquitous motif in a vast array of functional molecules. This compound serves as a key precursor for the synthesis of more elaborate heterocyclic systems. The bromine atom is particularly amenable to substitution, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at the 6-position, leading to the generation of diverse molecular libraries. For instance, the coupling of this bromo-pyridine with various boronic acids can yield complex biaryl structures, which are core components of many functional materials and ligands. acs.org The trifluoromethyl group, known for enhancing metabolic stability and lipophilicity, makes the resulting heterocyclic products of particular interest in agrochemical and materials research.

Reaction TypeReactantCatalyst/ReagentsProduct TypeSignificance
Suzuki CouplingAryl/heteroaryl boronic acidPd catalyst (e.g., Pd(PPh₃)₄), base6-Aryl/heteroaryl-3-(trifluoromethyl)pyridin-2-aminesConstruction of biaryl and hetero-biaryl scaffolds
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) co-catalyst, base6-Alkynyl-3-(trifluoromethyl)pyridin-2-aminesIntroduction of linear, rigid alkynyl moieties
Buchwald-Hartwig AminationPrimary/secondary aminePd catalyst, ligand (e.g., BINAP), baseN-substituted-6-amino-3-(trifluoromethyl)pyridin-2-aminesFormation of C-N bonds, synthesis of complex amines

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The functional group array of this compound makes it a suitable candidate for designing novel MCRs. The amino group can act as a nucleophile, participating in reactions such as the Ugi or Passerini reaction, while the pyridine nitrogen can influence the reactivity of the system. The bromine atom can be retained for post-MCR functionalization, further expanding the molecular complexity and diversity of the resulting products.

Development of Ligands for Catalysis and Coordination Chemistry

The field of catalysis heavily relies on the design of sophisticated ligands that can coordinate to a metal center and modulate its reactivity and selectivity. The structural features of this compound make it an attractive scaffold for the development of novel ligands.

The pyridine nitrogen and the exocyclic amino group of this compound can both act as donor sites for transition metals, classifying it as a potential N-ligand. These nitrogen atoms can coordinate to a variety of transition metals, including palladium, nickel, copper, and rhodium, which are central to many catalytic processes. beilstein-journals.org The electronic properties of the resulting metal complexes can be fine-tuned by the electron-withdrawing trifluoromethyl group, which can impact the catalytic activity and stability of the complex.

By undergoing further synthetic modifications, this compound can be elaborated into more complex chelating ligands. For example, functionalization of the amino group or substitution of the bromine atom can introduce additional donor atoms (e.g., phosphorus, oxygen, or sulfur), leading to the formation of bidentate or tridentate ligands. These chelating ligands can form stable complexes with transition metals, creating well-defined catalytic pockets. Structurally related bis(pyridin-2-yl)amine (dpa) ligands are known to be flexible bidentate N,N-ligands with wide applications in catalysis. mdpi.com The introduction of trifluoromethyl groups into such ligand frameworks can significantly influence their electronic properties and, consequently, the performance of the corresponding metal catalysts in reactions such as cross-coupling, hydrogenation, and polymerization. mdpi.com

Ligand TypeMetal CenterPotential Catalytic ApplicationRole of Trifluoromethyl Group
Monodentate N-ligandPd, Ni, CuCross-coupling reactionsModulates electron density at the metal center
Bidentate N,N'-chelate (after modification)Rh, Ru, IrAsymmetric hydrogenationEnhances catalyst stability and influences selectivity
Pincer-type ligand (after elaboration)Fe, Co, NiPolymerization, C-H activationProvides a rigid coordination environment

Research in Material Sciences

The unique combination of a halogenated, trifluoromethylated pyridine core suggests potential applications for this compound in the field of material sciences. The trifluoromethyl group is known to impart desirable properties such as thermal stability and hydrophobicity to materials. Furthermore, the pyridine ring can engage in π-π stacking interactions, which are crucial for the self-assembly of organic materials.

Research into related compounds has shown that bromo-pyridine derivatives can be utilized as building blocks for advanced materials. evitachem.com For instance, they can be incorporated into the structure of organic light-emitting diodes (OLEDs), liquid crystals, or as ligands in the formation of metal-organic frameworks (MOFs). researchgate.net The bromine atom provides a convenient handle for polymerization or for anchoring the molecule onto a surface. The tailored electronic properties and potential for self-assembly make this compound and its derivatives promising candidates for the development of new functional materials with specific optical, electronic, or porous properties.

Exploration in Organic Electronic Materials

While direct applications of this compound in organic electronic materials are not extensively documented in publicly available literature, its structural motifs are found in compounds developed for such applications. The pyridine ring is a common component in ligands for metal complexes used in organic light-emitting diodes (OLEDs). The presence of the trifluoromethyl group can enhance the volatility and thermal stability of materials, which are desirable properties for fabrication processes. The bromo- and amino-substituents provide reactive sites for incorporating the pyridine unit into larger conjugated systems, which are fundamental to the performance of organic electronic materials.

Precursors for Advanced Polymer and Functional Material Development

The reactivity of the bromo and amino groups on this compound allows it to serve as a monomer or a precursor for the synthesis of functional polymers. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form carbon-carbon or carbon-nitrogen bonds, which are essential for polymer chain growth. The amine group offers a site for polymerization through reactions like amide bond formation. The trifluoromethyl group can impart unique properties to the resulting polymers, such as increased thermal stability, chemical resistance, and altered electronic characteristics. While specific polymers derived directly from this compound are not widely reported, the fundamental reactivity of the molecule makes it a plausible candidate for the development of novel polymers with tailored functionalities.

Applications in Agrochemical Research

The trifluoromethylpyridine moiety is a key structural feature in numerous modern agrochemicals. The presence of a trifluoromethyl group can significantly enhance the biological activity and metabolic stability of a molecule.

Synthesis of Insecticidal and Herbicidal Precursors

This compound serves as a valuable intermediate in the synthesis of precursors for various insecticidal and herbicidal compounds. The trifluoromethylpyridine scaffold is present in a number of commercial pesticides. The bromo- and amino- groups on the pyridine ring of this compound provide convenient handles for synthetic elaboration to build more complex molecules with desired pesticidal activities.

For instance, related trifluoromethylpyridine derivatives are used to synthesize compounds that exhibit potent herbicidal effects by inhibiting enzymes such as acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). Similarly, the core structure is found in insecticides that target the nervous systems of insects. The specific substitution pattern of this compound makes it a strategic starting material for accessing novel analogues of existing agrochemicals.

Precursor ApplicationTarget Agrochemical ClassRelevant Enzyme Target (Example)
Synthesis of complex pyridyl-based structuresHerbicidesAcetolactate Synthase (ALS)
Elaboration into novel insecticidal compoundsInsecticidesRyanodine Receptors

Modulators of Plant Growth and Protection Mechanisms

The application of this compound as a direct modulator of plant growth or protection mechanisms is not well-documented. However, the broader class of pyridine-containing compounds has been investigated for such activities. The structural features of this molecule, particularly the trifluoromethyl group, could influence its uptake, translocation, and interaction with biological targets within a plant. Research in this area is ongoing, with a focus on how specific substitutions on the pyridine ring can be tuned to elicit desired plant responses, such as enhanced stress tolerance or modified growth patterns.

Design of Scaffolds for Investigational Biological Activity (In Vitro/In Vivo Mechanistic Studies, Excluding Clinical Data)

The rigid heterocyclic core and the strategically placed functional groups of this compound make it an attractive scaffold for the design of molecules with potential biological activities, particularly for in vitro and in vivo mechanistic studies.

Scaffold Exploration for Enzyme Inhibition Studies

The pyridine ring is a common structural motif in a vast number of enzyme inhibitors, including kinase inhibitors. The 2-aminopyridine (B139424) substructure, present in this compound, is a well-established "hinge-binding" motif that can interact with the ATP-binding site of many protein kinases. The bromine atom at the 6-position provides a vector for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing different substituents to probe the binding pocket of a target enzyme. The trifluoromethyl group at the 3-position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also engage in specific interactions within the enzyme's active site.

Investigational Scaffold ApplicationTarget Enzyme Class (Example)Rationale for Use
Core structure for novel inhibitorsProtein Kinases2-aminopyridine for hinge binding, bromine for SAR exploration, trifluoromethyl for modulating properties.
Building block for complex bioactive moleculesGTPases (e.g., KRAS)Provides a key fragment for building molecules that target specific enzyme isoforms.

Probing Molecular Targets for Biological Pathways (Excluding Therapeutic Claims)

The unique structural features of this compound make it a valuable scaffold for the synthesis of molecular probes designed to investigate biological pathways. The strategic placement of the bromine atom allows for further functionalization through various cross-coupling reactions, enabling the attachment of reporter groups or pharmacophores that can interact with specific biological targets. The trifluoromethyl group often enhances metabolic stability and binding affinity, crucial properties for effective molecular probes.

While direct studies utilizing this compound as a probe are not extensively documented in publicly available literature, its structural motifs are present in compounds designed to target key enzymes and receptors. For instance, the aminopyridine core is a well-established pharmacophore that can form critical hydrogen bond interactions within the binding sites of various proteins. The trifluoromethyl group can engage in favorable hydrophobic and electrostatic interactions, further anchoring the molecule to its target.

One area where such scaffolds have proven useful is in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous disease states. The development of selective inhibitors is crucial for dissecting their specific roles in biological pathways. For example, derivatives of 4-(trifluoromethyl)pyridin-2-amine have been incorporated into potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key regulators of cell growth and proliferation. acs.org The general synthetic strategies employed in these studies could be adapted using this compound to generate novel probes for this important kinase family.

Similarly, the aminopyridine scaffold is a key feature in inhibitors of epidermal growth factor receptor (EGFR), another critical target in cell signaling pathways. The synthesis of pteridine-based EGFR inhibitors has been shown to involve multi-step reactions including amination and bromination, highlighting the utility of building blocks like this compound. nih.gov The development of such compounds allows for the investigation of EGFR signaling and its downstream effects.

The following table illustrates the potential of this scaffold in generating probes for various biological targets based on the activity of structurally related compounds.

Target ClassExample of Related Scaffold ApplicationPotential Utility of this compound
Kinases (e.g., PI3K/mTOR)Synthesis of pan-class I PI3K/mTOR inhibitors using a 4-(trifluoromethyl)pyridin-2-amine moiety. acs.orgAs a starting material for novel probes to investigate the specific roles of different PI3K/mTOR isoforms in cellular signaling.
Kinases (e.g., EGFR)Pteridine derivatives synthesized from precursors with amino and bromo functionalities act as EGFR inhibitors. nih.govTo create a library of EGFR probes with varying substituents to explore the structural requirements for binding and inhibition.
G-protein coupled receptors (GPCRs)Development of antagonists for the P2Y14 receptor using a dihydropyridopyrimidine core.As a precursor to synthesize novel ligands for probing the structure and function of various GPCRs.

Investigations into Structure-Activity Relationships for Receptor Binding (Excluding Clinical Outcomes)

The chemical versatility of this compound makes it an excellent starting material for systematic investigations into structure-activity relationships (SAR). SAR studies are fundamental to understanding how the chemical structure of a molecule influences its interaction with a biological target, typically a receptor or an enzyme. By systematically modifying the structure of a lead compound and assessing the impact on its binding affinity or activity, researchers can build a detailed map of the pharmacophore.

The this compound scaffold offers three distinct points for modification: the bromine atom at the 6-position, the trifluoromethyl group at the 3-position, and the amino group at the 2-position.

Modification at the 6-position: The bromine atom can be readily replaced with a variety of functional groups using palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of different aryl, heteroaryl, alkyl, or amino substituents to probe the steric and electronic requirements of the binding pocket in this region. For example, in the development of BACE-1 inhibitors, a key enzyme in Alzheimer's disease pathology, SAR studies have shown that modifications around the pyridine ring can significantly impact selectivity. acs.org

Modification of the amino group: The primary amine at the 2-position is a key hydrogen bond donor and can be acylated, alkylated, or used as a nucleophile in various reactions to introduce diverse substituents. These modifications can probe the hydrogen bonding landscape of the receptor's binding site.

A hypothetical SAR study starting from this compound could involve the synthesis of a library of analogs as depicted in the table below. The binding affinity of these analogs for a specific receptor would then be determined through in vitro binding assays.

CompoundR1 (at C6-position)R2 (at C2-amino)Rationale for Synthesis in an SAR Study
Parent Compound -Br-HBaseline compound for comparison.
Analog 1 -Phenyl-HInvestigate the effect of a simple aryl group at the 6-position.
Analog 2 -4-Fluorophenyl-HProbe for potential halogen bonding or electronic effects of a substituent on the phenyl ring.
Analog 3 -Thiophene-HExplore the impact of a different heteroaromatic ring system.
Analog 4 -Br-AcetylAssess the effect of masking the hydrogen bond donating ability of the primary amine.
Analog 5 -Br-MethylEvaluate the impact of a small alkyl group on the amine.

By systematically synthesizing and evaluating such analogs, researchers can gain valuable insights into the molecular interactions that govern receptor binding, without making any therapeutic claims. This knowledge is fundamental to the design of more potent and selective ligands for basic research purposes.

Future Directions and Emerging Research Avenues

Novel Catalytic Strategies for Efficient Functionalization

The functionalization of the 6-bromo-3-(trifluoromethyl)pyridin-2-amine core is critical for synthesizing a diverse range of derivatives. The bromine atom is a key handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which allow for the introduction of aryl, alkynyl, and amino substituents, respectively. acs.orglibretexts.orgnih.gov Future research will likely focus on developing more robust and versatile catalytic systems.

Challenges in the cross-coupling of aminohalopyridines include potential catalyst inhibition by the pyridine (B92270) nitrogen and the amino group. nih.gov The development of specialized ligands, such as BrettPhos and RuPhos, has significantly broadened the scope of these reactions, enabling couplings with a wide array of functionalized amines and boronic acids, often with low catalyst loadings and without the need for protecting groups. nih.govnih.govrsc.org Emerging strategies may involve novel palladium precatalysts or catalysts based on other transition metals like nickel or copper, which could offer complementary reactivity and selectivity. acs.org

Furthermore, direct C-H functionalization represents a powerful, atom-economical approach to modifying the pyridine ring. researchgate.netnih.gov While challenging due to the electronic properties of the pyridine ring, methods for regioselective C-H trifluoromethylation, amidation, and arylation are being actively explored. researchgate.netchemrxiv.orgnih.gov Future work could see the development of catalytic systems that can selectively functionalize the C-H bonds of the this compound core, providing access to novel isomers and derivatives that are inaccessible through traditional cross-coupling methods. acs.orgsnnu.edu.cn

Table 1: Comparison of Catalytic Functionalization Strategies

Catalytic StrategyTarget BondKey AdvantagesPotential Challenges
Suzuki Coupling C-BrWide commercial availability of boronic acids, good functional group tolerance.Catalyst inhibition, boronic acid instability.
Buchwald-Hartwig Amination C-BrDirect formation of C-N bonds, broad amine scope. libretexts.orgrsc.orgLigand sensitivity, potential for side reactions. nih.gov
Sonogashira Coupling C-BrFormation of C-C triple bonds, useful for extending conjugation. acs.orglibretexts.orgRequires co-catalyst (e.g., copper), sensitive to oxygen.
Direct C-H Functionalization C-HAtom-economical, avoids pre-functionalization. researchgate.netnih.govRegioselectivity control, harsh reaction conditions. snnu.edu.cn

Green Chemistry Approaches in Synthetic Development

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry. Traditional multi-step syntheses often involve hazardous reagents, stoichiometric waste, and significant energy consumption. researchoutreach.orgnih.gov Future research will prioritize the development of more sustainable synthetic routes.

One promising avenue is the adoption of flow chemistry. youtube.com Continuous flow processes can offer significant advantages over batch reactions, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for higher yields and purity in shorter reaction times. researchgate.net The transition from batch to flow has been shown to dramatically reduce reaction times from hours to minutes and increase yields. researchgate.net

Another key aspect of green chemistry is the use of environmentally benign solvents and catalysts. Research into performing reactions in micellar media, using surfactants in water, has shown promise for palladium-catalyzed trifluoromethylations, enhancing yields and accommodating a variety of functional groups. rsc.orgresearchgate.net Additionally, the development of catalyst-free methods, such as light-enabled trifluoromethylation and alkylation of aromatics, offers a redox-neutral and more sustainable alternative to traditional metal-catalyzed processes. acs.org The use of natural acids, like lemon juice, powered by renewable energy sources like concentrated solar radiation, is also being explored for the synthesis of related heterocyclic compounds, highlighting a move towards truly green synthetic protocols. nih.gov

Exploration of Advanced Materials Applications

The unique electronic properties conferred by the trifluoromethyl group and the versatile functional handles of this compound make it an attractive scaffold for advanced materials. evitachem.comacs.org The trifluoromethyl group enhances lipophilicity and metabolic stability, which is beneficial not only in bioactive molecules but also in tuning the properties of organic electronic materials. acs.org

Derivatives of trifluoromethylpyridine are being investigated for their potential in organic light-emitting diodes (OLEDs) and photovoltaic devices. uj.edu.plresearchgate.net The incorporation of such fluorinated pyridine moieties can modulate the HOMO/LUMO energy levels, influencing the emission color and efficiency of OLEDs. researchgate.net For instance, pyrazole (B372694) derivatives containing a trifluoromethyl group have been studied as materials for both photovoltaic and electroluminescent applications. uj.edu.pl

Future research will likely involve the synthesis of novel polymers and small molecules derived from this compound for applications in organic electronics. The bromo- and amino- groups provide convenient points for polymerization or for grafting onto other material scaffolds. The resulting materials could find use as emitters, charge transporters, or host materials in OLEDs, or as components in the active layer of organic solar cells. uj.edu.plresearchgate.net

Computational Design and Prediction of Novel Derivatives and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and development of new molecules based on the this compound scaffold. bohrium.commostwiedzy.plmostwiedzy.pl DFT calculations can be employed to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. rsc.orgnih.gov

For instance, DFT can be used to estimate the vertical electron affinities and potential energy curves for dissociation, providing insight into the behavior of halopyridines under various conditions. bohrium.commostwiedzy.plmostwiedzy.pl This information is crucial for understanding reaction mechanisms and predicting the stability of potential derivatives. The B3LYP hybrid functional is a commonly used method for these types of calculations. bohrium.commostwiedzy.plmostwiedzy.pl

In the context of materials science, computational modeling can predict the HOMO-LUMO energy gap, a key parameter for designing materials for optoelectronic applications. nih.gov Hirshfeld surface analysis, another computational technique, can be used to investigate and visualize intermolecular interactions, which is vital for understanding crystal packing and designing materials with specific solid-state properties. nih.gov

Future research will likely see a tighter integration of computational design and experimental synthesis. Virtual libraries of derivatives of this compound can be screened in silico to identify candidates with desired properties before committing to their synthesis, saving significant time and resources. This predictive power will guide the rational design of novel compounds for specific applications in medicine and materials science.

Table 2: Computationally Predicted Properties of Halogenated Pyridines

PropertyComputational MethodSignificanceReference
Vertical Electron Affinity DFT (B3LYP/6-31+G*)Predicts ability to accept an electron, relevant to electronic materials and reactivity. bohrium.commostwiedzy.pl
Dissociation Enthalpy DFT (B3LYP)Indicates bond strength (e.g., C-Br), useful for predicting reaction feasibility. bohrium.commostwiedzy.pl
HOMO-LUMO Energy Gap DFT (B3LYP/6-311G(d,p))Determines electronic excitation energy, crucial for optoelectronic properties. nih.gov
Molecular Electrostatic Potential DFTMaps charge distribution, indicating sites for electrophilic/nucleophilic attack. nih.gov

Integration into Supramolecular Chemistry and Self-Assembly Studies

The field of crystal engineering and supramolecular chemistry relies on predictable, non-covalent interactions to construct well-defined molecular architectures. nih.govhhu.de The this compound molecule possesses multiple sites capable of participating in such interactions, making it a promising candidate for supramolecular studies.

The 2-aminopyridine (B139424) moiety is a well-established and reliable supramolecular synthon. The amino group can act as a hydrogen-bond donor, while the pyridine nitrogen is a hydrogen-bond acceptor. nih.gov This combination allows for the formation of robust, charge-assisted hydrogen-bonded complexes with carboxylic acids, often resulting in a characteristic R2(2)(8) ring motif. nih.gov The bromine atom can also participate in halogen bonding, another important directional interaction in crystal engineering.

Future research will likely explore the self-assembly of this compound and its derivatives to form discrete complexes, one-dimensional chains, two-dimensional sheets, and potentially porous three-dimensional frameworks. researchgate.netnih.gov The interplay between hydrogen bonding (N-H···O, N-H···N), halogen bonding (C-Br···X), and π-π stacking interactions between the pyridine rings will be crucial in dictating the final supramolecular architecture. nih.govresearchgate.net By co-crystallizing this compound with various organic acids or metal salts, it may be possible to create novel co-crystals and coordination polymers with tailored physicochemical properties, such as solubility and stability, which could have implications for pharmaceutical formulations and the design of functional materials. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 6-bromo-3-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via bromination of 2-amino-5-(trifluoromethyl)pyridine using bromine or N-bromosuccinimide (NBS) in acetonitrile at room temperature . Yield optimization often involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of NBS) and reaction time (12–24 hours). Microwave-assisted synthesis can reduce reaction times by 50% while maintaining >85% yield . Impurity profiles are monitored via HPLC, with common byproducts including di-brominated derivatives or unreacted starting material.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns (e.g., trifluoromethyl at C3, bromine at C6) .
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths (e.g., C-Br: ~1.89 Å) and angles. High-resolution data (<0.8 Å) are critical for distinguishing positional isomers .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (241.01 g/mol) and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} ratio) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of this compound in continuous flow systems?

Continuous flow reactors improve reproducibility and reduce side reactions by maintaining precise temperature control (±2°C) and residence times (5–10 minutes). For example, using a 1:1.3 molar ratio of substrate to NBS in acetonitrile at 40°C achieves >90% conversion. Post-reaction quenching with sodium thiosulfate minimizes bromine residues .

Q. What structure-activity relationship (SAR) insights can be drawn from comparing this compound with structurally similar halogenated pyridines?

Comparative analysis of analogs (e.g., 3-bromo-5-(trifluoromethyl)pyridin-2-amine vs. 4-bromo-6-(trifluoromethyl)pyridin-2-amine) reveals:

  • Bioactivity : The bromine position (C6 vs. C3) alters binding affinity to bacterial enzymes (e.g., IC50_{50} shifts from 12 µM to 28 µM against Chlamydia trachomatis) .
  • Electrophilicity : Trifluoromethyl at C3 increases electron-withdrawing effects, enhancing reactivity in Suzuki-Miyaura couplings (e.g., 70% yield with Pd(PPh3_3)4_4 vs. 45% for non-CF3_3 analogs) .

Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density, identifying C6-bromine as the most electrophilic site. Frontier molecular orbital (FMO) analysis predicts HOMO localization at C2-amine, guiding nucleophilic substitution pathways. MD simulations (AMBER) model solvent effects, showing acetonitrile stabilizes transition states better than DMF .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridin-2-amine derivatives?

Discrepancies in antimicrobial activity (e.g., MIC values varying 10-fold across studies) are addressed by:

  • Standardized assays : Broth microdilution under CLSI guidelines reduces variability.
  • Metabolite profiling : LC-MS identifies degradation products (e.g., de-brominated species) that may confound results .
  • Crystallographic validation : SHELX-refined structures ensure correct stereochemical assignments, ruling out inactive enantiomers .

Methodological Tables

Q. Table 1. Comparative Reactivity of Halogenated Pyridin-2-amine Derivatives

CompoundBromine PositionSuzuki Coupling Yield (%)Antimicrobial IC50_{50} (µM)
This compoundC67012
3-Bromo-5-(trifluoromethyl)pyridin-2-amineC35528
4-Bromo-6-(trifluoromethyl)pyridin-2-amineC46218
Data sourced from controlled Pd-catalyzed reactions and standardized MIC assays .

Q. Table 2. SHELX Refinement Metrics for this compound

ParameterValue
R factor0.051
wR factor0.128
C-Br bond length1.89 Å
C-CF3_3 angle119.5°
High-resolution (0.8 Å) X-ray data ensure precise structural validation .

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